Product packaging for 3-(3,4-Dimethoxyphenoxy)propan-1-OL(Cat. No.:CAS No. 485798-69-4)

3-(3,4-Dimethoxyphenoxy)propan-1-OL

Cat. No.: B14138869
CAS No.: 485798-69-4
M. Wt: 212.24 g/mol
InChI Key: LGJGFNNWPOPBIH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenoxy)propan-1-OL is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B14138869 3-(3,4-Dimethoxyphenoxy)propan-1-OL CAS No. 485798-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

485798-69-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenoxy)propan-1-ol

InChI

InChI=1S/C11H16O4/c1-13-10-5-4-9(8-11(10)14-2)15-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

LGJGFNNWPOPBIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCCO)OC

Origin of Product

United States

Synthetic Methodologies for 3 3,4 Dimethoxyphenoxy Propan 1 Ol and Its Analogs

Strategic Approaches to Propanol (B110389) Backbone Construction

The three-carbon propanol backbone is a fundamental component of the target molecule. Its construction can be approached in several ways, often starting from readily available precursors. One common strategy involves the modification of existing propanol derivatives. For instance, propanol can be synthesized from propanoic acid through a two-step process involving esterification with methanol (B129727) in the presence of a sulfuric acid catalyst to yield methyl propanoate, followed by reduction with sodium in a solvent like ethylene (B1197577) glycol. google.com

Another versatile approach utilizes 1,3-propanediol, which can be alkylated with methyl chloride in the presence of a base to prepare 3-methoxy-1-propanol. rsc.org This method offers high selectivity, with yields often exceeding 90%. Furthermore, the hydroboration-oxidation of allyl compounds is a well-established method for producing propanol derivatives. For example, 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol) can be synthesized in good yields from eugenol (B1671780) (4-allyl-2-methoxyphenol) via hydroboration. researchgate.net

Ethereal Linkage Formation Techniques

The formation of the ether bond between the dimethoxyphenyl group and the propanol backbone is a critical step in the synthesis of 3-(3,4-dimethoxyphenoxy)propan-1-ol. The Williamson ether synthesis is a classic and widely employed method for this transformation. synhet.comresearchgate.netnumberanalytics.comgoogle.com This SN2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. synhet.com In the context of our target molecule, this would involve the reaction of a 3,4-dimethoxyphenoxide with a 3-halopropan-1-ol. The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. synhet.com

For instance, the synthesis of various 1-aryloxy-3-(substituted amino)-2-propanols, which share the aryloxy-propanol core, often utilizes the reaction of a substituted phenol (B47542) with an epoxide in the presence of a base, or the reaction of a phenoxide with an epihalohydrin. nih.gov While direct literature for the target molecule is sparse, the synthesis of analogous compounds like 1-(3,4-dimethoxyphenethylamino)-3-(substituted phenoxy)-2-propanols often involves the reaction of a substituted phenoxy epoxide with 3,4-dimethoxyphenethylamine. chemicalbook.com

Introduction of Dimethoxyaryl Moieties

The 3,4-dimethoxyaryl group can be introduced at various stages of the synthesis. One approach is to start with a pre-functionalized precursor, such as 3,4-dimethoxyphenol. nih.gov This compound can be synthesized from veratraldehyde through oxidation with peracetic acid followed by hydrolysis. researchgate.net Another method involves the methylation of 3,4-dihydroxybenzyl chloride with dimethyl sulfate (B86663) in the presence of a base to generate 3,4-dimethoxybenzyl chloride, which can then be further functionalized. rsc.org

Alternatively, the dimethoxy functionality can be introduced later in the synthetic sequence. For example, starting with a compound containing a dihydroxyphenyl group, the hydroxyl groups can be methylated using a suitable methylating agent like dimethyl sulfate.

Stereoselective Synthesis and Chiral Resolution of Propanol Derivatives

The development of stereoselective methods to obtain enantiomerically pure propanol derivatives is of paramount importance, particularly for pharmaceutical applications. Several strategies have been developed to achieve this, including asymmetric dihydroxylation, kinetic resolution, and diastereoselective synthesis.

Asymmetric Dihydroxylation Protocols

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivities. synhet.com The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, determines the stereochemical outcome of the reaction. This method has been successfully applied to the synthesis of various chiral building blocks for natural products and pharmaceuticals.

Hydrolytic Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of propanol derivatives, hydrolytic kinetic resolution (HKR) has proven to be particularly effective for resolving racemic 3-aryloxy-1,2-propanediols. This method often employs lipases, which can selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other unreacted. For example, the lipase (B570770) YCJ01 from Burkholderia ambifaria has been shown to efficiently resolve 3-(4-methylphenoxy)-1,2-propanediol with excellent enantioselectivity. Similarly, lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates has been used to prepare enantiomerically pure intermediates for mexiletine (B70256) and its analogs.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of a specific diastereomer. This can be achieved by using chiral auxiliaries or by controlling the reaction conditions to favor the formation of a particular transition state. For instance, the synthesis of substituted pyrrolidines has been achieved with high diastereoselectivity through asymmetric multicomponent reactions. While not directly applied to this compound in the reviewed literature, these principles can be adapted to control the stereochemistry of related propanol derivatives. The addition of carbenoid species to chiral N-sulfinylimines has also been shown to proceed with excellent diastereoselectivity in the synthesis of substituted pyrrolidines.

An in-depth examination of the synthetic strategies concerning the chemical compound this compound reveals a variety of methods for its derivatization and the synthesis of its essential precursors. These methodologies are crucial for modifying its structure to alter its properties and for building more complex molecular frameworks.

Mechanistic Investigations of Chemical Reactivity and Transformations

Oxidation Reactions and Associated Mechanisms

The oxidation of 3-(3,4-dimethoxyphenoxy)propan-1-ol and related lignin (B12514952) model compounds can occur at either the alcohol functional group or the aromatic rings, often initiated by chemical, electrochemical, or photocatalytic methods.

The primary alcohol group of the propanol (B110389) side chain can be oxidized to an aldehyde and further to a carboxylic acid. This type of oxidation is a common reaction for primary alcohols and can be achieved using various oxidizing agents. researchgate.net The general mechanism for alcohol oxidation often involves the formation of a good leaving group on the oxygen, followed by a deprotonation of the adjacent carbon, leading to the formation of a carbon-oxygen double bond, a process that resembles an E2 elimination. beilstein-journals.org For instance, pyridinium (B92312) chlorochromate (PCC) is a reagent known to oxidize primary alcohols to aldehydes. nih.gov

Electrochemical oxidation provides another route for transforming such molecules. Studies on substituted catechols have shown that electrochemical oxidation leads to the formation of reactive quinones. marquette.edu While not directly on the target compound, this suggests that the dimethoxyphenyl group could be susceptible to oxidation under electrochemical conditions, potentially forming quinone-like structures. The process is initiated by an electron transfer from the substrate, with the phenoxonium ion being a key intermediate. beilstein-journals.org

Photocatalytic oxidation, often employing semiconductor catalysts like TiO2, represents a milder method for initiating reactions. mdpi.com For related β-O-4 lignin model compounds, photocatalysis can lead to the oxidation of the benzylic alcohol to a ketone. mdpi.comillinois.edu This process typically involves the generation of electron-hole pairs in the photocatalyst upon light irradiation. These charge carriers can then interact with the molecule, leading to oxidation. researchgate.net

Cleavage Mechanisms of β-O-4 Type Linkages in Related Structures

The β-O-4 ether linkage is the most abundant, yet one of the most labile, linkages in the lignin polymer. Its cleavage is a key step in lignin depolymerization. The mechanisms of this cleavage have been extensively studied using model compounds like this compound.

Enzymatic Cleavage:

In biological systems, particularly in bacteria such as Sphingobium sp. SYK-6, the cleavage of the β-O-4 linkage is a multi-step enzymatic process. researchgate.netrsc.org This pathway involves at least three types of enzymes:

An NAD+-dependent Cα-dehydrogenase (e.g., LigD, LigL) that oxidizes the α-hydroxyl group of the β-O-4 unit. researchgate.netpolimi.it

A β-etherase (e.g., LigE, LigF), which is a glutathione (B108866) lyase that catalyzes the cleavage of the β-O-4 ether bond. researchgate.netpolimi.it

A glutathione-dependent lyase (LigG) that releases the glutathione from the intermediate. researchgate.netpolimi.it

This enzymatic cascade efficiently breaks down the β-O-4 linkage under mild conditions, leading to the formation of smaller aromatic compounds. researchgate.net

Acid-Catalyzed Cleavage:

Acid-catalyzed cleavage, or acidolysis, is a common chemical method for breaking the β-O-4 linkage. The reaction is typically carried out in an acidic medium, and the mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the protonation of the ether oxygen, which turns it into a good leaving group. masterorganicchemistry.com In the case of non-phenolic β-O-4 model compounds, the subsequent steps can vary. One proposed rate-determining step involves the abstraction of the β-proton from a benzyl (B1604629) cation intermediate, leading to the formation of an enol ether. researchgate.net Another possibility is a hydride transfer from the β- to the α-position of the benzyl cation. researchgate.net The stability of the potential carbocation intermediate plays a crucial role in determining the reaction pathway. wikipedia.org The presence of water can also significantly affect the product distribution by reacting with carbocation intermediates. nih.gov

Table 1: Comparison of β-O-4 Linkage Cleavage Mechanisms

Feature Enzymatic Cleavage Acid-Catalyzed Cleavage
Catalyst Enzymes (e.g., Dehydrogenases, Lyases) researchgate.netpolimi.it Strong acids (e.g., HBr, H2SO4) masterorganicchemistry.comresearchgate.net
Reaction Conditions Mild (near neutral pH, room temperature) researchgate.net Harsh (strong acid, often elevated temperatures) masterorganicchemistry.comresearchgate.net
Key Intermediates Oxidized α-carbon, Glutathione adducts polimi.it Protonated ether, Carbocation intermediates, Enol ethers wikipedia.orgresearchgate.net
Selectivity Highly selective researchgate.net Can lead to a variety of products and side reactions researchgate.net

Photocatalytic Cleavage:

Photocatalysis offers an alternative approach for β-O-4 bond cleavage under mild conditions. researchgate.net This method often utilizes semiconductor photocatalysts, such as CdS or Ni/TiO2, which upon visible or UV light irradiation, can initiate the cleavage process. mdpi.comresearchgate.net The mechanism can involve the generation of radicals at the Cα position, which then leads to the scission of the Cβ-O bond. researchgate.net In some cases, the reaction proceeds in a two-step process where the alcohol is first oxidized to a ketone, followed by the photocatalytic cleavage of the C-O bond. mdpi.com

Rearrangement Pathways

Under certain conditions, such as thermal treatment, molecules containing structures similar to this compound can undergo rearrangement reactions. One such potential pathway is a researchgate.netpolimi.it-sigmatropic carbon shift. These thermal rearrangements are thought to proceed through diradical intermediates. researchgate.net The specific stereochemical outcome of such rearrangements, whether it results in inversion or retention of configuration at the migrating carbon, is influenced by the conformational preferences of the transient radical structures. researchgate.net While not extensively documented specifically for this compound, the potential for such rearrangements exists given the structural motifs present in the molecule.

Role as Intermediate and Product in Biosynthetic-like Pathways

Lignin is synthesized in plants through the oxidative radical polymerization of monolignols, such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. nih.gov The β-O-4 linkage is formed through the radical coupling of these monolignol units. While this compound itself is a model compound, its structural elements are representative of the units within the lignin polymer.

In the context of lignin degradation, which can be seen as a reverse of biosynthesis, compounds with the β-O-4 linkage are key intermediates. Bacterial degradation pathways, for example, break down lignin into smaller aromatic compounds. researchgate.net The enzymatic cleavage of the β-O-4 bond in model compounds like guaiacylglycerol-β-guaiacyl ether (GGE), which is structurally similar to the title compound, results in the formation of products like 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one and guaiacol. researchgate.netpolimi.it This demonstrates the role of such β-O-4 structures as intermediates in the biological breakdown of lignin.

Furthermore, the study of lignin biosynthesis and degradation often involves synthetic pathways to create these model compounds and their precursors. For instance, 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol), a related compound, can be synthesized from eugenol (B1671780) through a hydroboration reaction. researchgate.net These synthetic routes are essential for producing the necessary materials to investigate the complex chemical and biological pathways of lignin.

Computational and Theoretical Chemistry Studies of 3 3,4 Dimethoxyphenoxy Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For organic molecules like 3-(3,4-Dimethoxyphenoxy)propan-1-ol, DFT is applied to calculate the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. researchgate.netunimib.itresearchgate.net Methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for such compounds. researchgate.netunimib.it These calculations provide the most stable three-dimensional arrangement of the atoms and predict its infrared and Raman spectra.

Table 1: Representative DFT Calculation Parameters

Parameter Typical Method/Basis Set Objective
Geometry Optimization B3LYP/6-311++G(d,p) To find the lowest energy structure of the molecule.
Vibrational Frequencies B3LYP/6-311++G(d,p) To predict IR and Raman spectra and confirm a true energy minimum.
Thermochemical Analysis B3LYP/6-311++G(d,p) To calculate properties like enthalpy, entropy, and Gibbs free energy.

Note: Specific calculated values for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenoxy ring, while the LUMO would likely be distributed across the aromatic system and the attached propanol (B110389) chain.

Table 2: FMO Properties and Their Significance

Orbital/Property Significance Expected Localization on this compound
HOMO Energy Relates to electron-donating ability (nucleophilicity). Primarily on the dimethoxyphenoxy aromatic ring.
LUMO Energy Relates to electron-accepting ability (electrophilicity). Distributed across the aromatic ring and propanol side chain.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.

Note: Specific energy values for this compound are not available in the cited literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative description of chemical bonding. These methods create three-dimensional maps of the molecule that reveal the regions corresponding to covalent bonds, lone pairs of electrons, and atomic cores. For this compound, ELF and LOL analyses would visually distinguish the C-C, C-H, C-O, and O-H covalent bonds, as well as the lone pairs on the oxygen atoms of the methoxy (B1213986) and hydroxyl groups. This provides a clear picture of the molecule's electronic structure beyond simple Lewis diagrams.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes. chemrxiv.org The method is based on the relationship between the electron density and its gradient. In this compound, RDG analysis would be particularly useful for identifying potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl group's hydrogen and one of the oxygen atoms of the nearby methoxy groups or the ether linkage. These interactions can significantly influence the molecule's preferred conformation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net In this compound, MEP analysis would show regions of high negative potential around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as likely sites of interaction with electrophiles. Fukui functions provide a more quantitative prediction of local reactivity by indicating how the electron density of an atom will change upon gaining or losing an electron, thus identifying the most electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Stereochemical Insights

The presence of multiple single bonds in the propanoxy chain of this compound allows for rotation, leading to the existence of numerous different spatial arrangements, or conformers. arxiv.orgchemistrysteps.com Conformational analysis aims to identify the most stable of these conformers and determine the energy barriers between them.

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space by rotating the key dihedral angles in the molecule. For each resulting conformer, the energy is calculated to identify the global and local minima on the potential energy surface. This analysis provides crucial stereochemical insights into the molecule's flexibility and its most probable shape in different environments. The study of conformers is essential as the biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. arxiv.org

Table 3: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Impact on Conformation
C-C-C-O Rotation around the C-C bond of the propanol chain. Influences the position of the hydroxyl group relative to the chain.
C-O-C-C Rotation around the ether C-O bond. Orients the propanol chain relative to the phenoxy ring.
Ar-O-C-C Rotation around the aromatic C-O bond. Determines the orientation of the entire side chain relative to the ring.

Note: A full conformational analysis would provide the relative energies of each stable conformer.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). By simulating the binding process, molecular docking can provide critical information about the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction. This information is invaluable in drug design for identifying potential therapeutic targets and for optimizing lead compounds.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies reporting on the molecular docking and ligand-target interaction prediction of this compound. This investigation aimed to uncover research detailing the binding of this specific compound to any biological targets, which would provide insights into its potential pharmacological activities.

Despite a thorough review, no specific molecular docking studies or in silico ligand-target interaction predictions for this compound have been reported in the available scientific literature. Consequently, there is no data to present regarding its binding affinity, preferred binding poses, or specific interactions with any protein targets.

The absence of such studies indicates a significant gap in the current understanding of the molecular behavior and potential biological activity of this compound. Future research employing molecular docking simulations would be necessary to explore its potential interactions with various biological receptors and to elucidate its possible therapeutic applications.

In Vitro Biological Activities and Mechanistic Pathways

Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is a cornerstone of their bioactivity. This potential is frequently evaluated through various in vitro assays that measure the ability to neutralize reactive oxygen species (ROS). The primary mechanisms involve donating a hydrogen atom or an electron to stabilize free radicals.

Commonly used assays to determine this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net In these tests, the compound's ability to decolorize the radical solution is measured spectrophotometrically, and the concentration required to inhibit 50% of the radicals (IC50) is determined. nih.govnih.gov For instance, studies on other natural phenolic compounds and essential oils demonstrate a wide range of IC50 values, indicating varied antioxidant potency. nih.govnih.gov

Further assays investigate the scavenging of other reactive species like hydrogen peroxide (H₂O₂) and the chelation of metal ions such as iron (Fe²⁺), which can catalyze oxidative reactions. nih.gov The total phenolic and flavonoid content of a substance often correlates with its antioxidant strength. nih.gov Structurally related compounds to 3-(3,4-Dimethoxyphenoxy)propan-1-ol have shown moderate to high antioxidant activity in these assay systems. nih.govresearchgate.net The dimethoxy-phenyl moiety is a key structural feature that contributes to this free radical scavenging capability.

Table 1: Illustrative Antioxidant Activity of Related Phenolic Compounds

Assay Type Compound/Extract IC50 Value (µg/mL) Source
DPPH Radical Scavenging Essential Oil of Periploca sepium 167.30 nih.gov
DPPH Radical Scavenging 4-((5-Amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin 1900 jmchemsci.com
H₂O₂ Scavenging Borago hyrcana (BH) Extract 169 nih.gov

Anti-inflammatory Response Modulation

The anti-inflammatory effects of phenolic compounds are often investigated in vitro using cell models, particularly macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS). nih.gov LPS is a component of Gram-negative bacteria cell walls that triggers a strong inflammatory response. mdpi.com

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. mdpi.com Studies on structurally similar phenylpropanoids have shown significant, dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated macrophages. nih.gov This is achieved by suppressing the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Furthermore, the anti-inflammatory activity is linked to the modulation of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. mdpi.com Compounds can exert their effects by inhibiting the activation of NF-κB and its translocation to the nucleus, thereby preventing the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com Some compounds also regulate the activation of caspase-1, an enzyme involved in processing pro-inflammatory cytokines. mdpi.com

Antimicrobial and Antifungal Efficacy

The efficacy of this compound and related compounds against pathogenic microbes is evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). nih.govresearchgate.net The MIC is the lowest concentration of the compound that visually inhibits microbial growth, while the MBC/MFC is the lowest concentration that results in microbial death. researchgate.net

In vitro studies have demonstrated that related phenolic compounds and essential oils containing them possess broad-spectrum antimicrobial activity. nih.gov They have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.netjmchemsci.com Antifungal activity has also been documented against yeasts like Candida albicans and molds such as Aspergillus niger. researchgate.netjmchemsci.commdpi.com

The mechanism of action can involve the disruption of the microbial cell membrane, inhibition of key enzymes involved in metabolic pathways, or interference with DNA replication and protein synthesis. jmchemsci.com The lipophilic nature of these compounds often allows them to integrate into the cell wall and membrane, leading to increased permeability and cell death.

Table 2: Illustrative Antimicrobial and Antifungal Activity of Related Compounds

Compound/Extract Microorganism MIC (µg/mL) MFC (µg/mL) Source
Essential Oil of Periploca sepium Staphylococcus aureus 80 125 nih.gov
Essential Oil of Periploca sepium Escherichia coli 150 200 nih.gov
Essential Oil of Periploca sepium Aspergillus niger 125 200 nih.gov
Essential Oil of Periploca sepium Candida albicans 150 250 nih.gov
7-hydroxy-4',6-dimethoxy-isoflavone Staphylococcus aureus 156 - researchgate.net

Enzyme Inhibition and Receptor Binding Assays (In Vitro)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes essential for the metabolism of a vast number of drugs and foreign compounds. nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. nih.govnih.gov In vitro assays using human liver microsomes (HLM) are standard for evaluating a compound's potential to inhibit specific CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2. mdpi.comresearchgate.net

These assays measure the formation of a specific metabolite from a known probe substrate in the presence of various concentrations of the test compound. researchgate.net The results are typically expressed as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. mdpi.com For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, with reported IC50 values in the nanomolar range. mdpi.com While direct data on this compound is not specified, its chemical structure suggests a potential for interaction with CYP enzymes, a critical step in drug development and safety assessment. nih.gov

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.gov Under normal glycemic conditions, this enzyme has a low affinity for glucose. However, in hyperglycemic states, such as diabetes mellitus, increased flux through this pathway can lead to sorbitol accumulation, cellular stress, and the development of long-term diabetic complications. nih.gov

This makes aldose reductase a significant therapeutic target for the development of inhibitors. nih.govnih.gov In vitro and in silico (computer modeling) studies are used to identify and characterize potential inhibitors. These studies assess the binding affinity of compounds to the enzyme's active site and their ability to inhibit its catalytic function. nih.gov The development of potent and selective aldose reductase inhibitors is an active area of research aimed at mitigating diabetic complications. nih.gov

Modulation of Nitric Oxide Production (In Vitro)

Nitric oxide (NO) is a critical signaling molecule with a dual role in physiology. nih.govfrontiersin.org Endothelial nitric oxide synthase (eNOS) produces NO that is essential for cardiovascular health, primarily through vasodilation. nih.govfrontiersin.org Conversely, during an inflammatory response, the inducible nitric oxide synthase (iNOS) enzyme is expressed in cells like macrophages, leading to the high-output production of NO, which can contribute to tissue damage. nih.gov

Many phenolic compounds, such as flavonoids, can modulate NO levels. nih.gov As discussed in the anti-inflammatory section (5.2), one of the primary mechanisms is the inhibition of iNOS expression and activity in response to inflammatory stimuli like LPS. nih.gov This down-regulation of iNOS prevents the excessive production of NO in inflammatory settings. nih.gov In some contexts, certain compounds may also enhance the activity of eNOS, promoting cardiovascular health, though this effect is highly dependent on the specific compound and cellular conditions. nih.govnih.gov The ability to selectively inhibit iNOS-derived NO while preserving or enhancing eNOS-derived NO is a key goal in therapeutic development.

Investigation of Anti-Parasitic Effects (In Vitro)

Studies on related 1-aryl-3-substituted propanol (B110389) derivatives have demonstrated notable in vitro activity against parasitic protozoa. For instance, a series of these analogues exhibited potent antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govupc.edu.pe Several of these compounds displayed 50% inhibitory concentrations (IC₅₀) in the sub-micromolar range, indicating significant potential as antimalarial agents. nih.govupc.edu.pe

Furthermore, research into other related chemical classes has shown promise. For example, derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have been evaluated for their efficacy against different Leishmania species, the causative agents of leishmaniasis. nih.gov Certain compounds within this series demonstrated potent in vitro activity against the promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana. nih.gov Similarly, semi-synthetic bergenin (B1666849) derivatives have shown potent antitrypanosomal activity against Trypanosoma brucei, the parasite that causes sleeping sickness, with some analogues exhibiting IC₅₀ values in the low micromolar range. nih.gov

Although these findings pertain to analogues and not to this compound itself, they underscore the potential of the phenoxy-propanol scaffold as a pharmacophore for the development of novel anti-parasitic agents. The presence of the dimethoxy substitution on the phenyl ring and the hydroxyl group on the propanol chain of the target compound suggests that it may interact with parasitic cellular targets, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies of Dimethoxyphenoxy-Propanol Analogues

The structure-activity relationship (SAR) of dimethoxyphenoxy-propanol analogues has been a subject of investigation in the quest for more effective therapeutic agents, including those with anti-parasitic properties. Although direct SAR studies for this compound are not documented, analysis of related compound series provides a framework for understanding how structural modifications might influence biological activity.

In studies of 1-aryl-3-substituted propanol derivatives with antimalarial activity, the nature and position of substituents on the aromatic ring, as well as the composition of the side chain, have been shown to be critical for potency. nih.govupc.edu.peresearchgate.net For example, the introduction of specific amine-containing side chains at the 3-position of the propanol backbone has been linked to enhanced antiplasmodial effects. researchgate.net

Research on brussonol derivatives as inhibitors of Plasmodium falciparum has also shed light on key structural features necessary for antiplasmodial activity. mdpi.com These studies indicated that bulky substituents at certain positions of the core structure are favorable for inhibitory activity, while the substitution of hydroxyl groups with methoxy (B1213986) groups can enhance potency. mdpi.com

Furthermore, investigations into 3-alkoxy-1-benzyl-5-nitroindazole derivatives as antileishmanial agents have revealed important SAR insights. nih.gov The length and nature of the alkoxy chain at the 3-position, as well as the substitution pattern on the benzyl (B1604629) group, significantly impact the activity and selectivity against different Leishmania species. nih.gov

The following table summarizes the key SAR findings from studies on related analogue series:

Compound SeriesStructural FeatureImpact on Anti-Parasitic Activity
1-Aryl-3-substituted propanolsAmine substitution on propanol chainInfluences activity against P. berghei researchgate.net
Brussonol DerivativesBulky substituent at R³Favorable for inhibitory activity mdpi.com
Substitution of hydroxyl with methoxyEnhanced inhibitory activity mdpi.com
3-Alkoxy-1-benzyl-5-nitroindazolesNature of alkoxy and benzyl groupsSignificantly impacts antileishmanial activity and selectivity nih.gov

These SAR studies on analogous compounds suggest that the dimethoxy substitution pattern on the phenyl ring of this compound, along with the terminal hydroxyl group on the propanol chain, are likely to be key determinants of its biological activity profile. However, without direct experimental data, these remain informed inferences.

In Vitro Metabolic Fate and Permeability Studies

Identification of Metabolites in In Vitro Systems

In vitro metabolic studies utilizing liver microsomes are a standard method to identify potential metabolites of a compound. nih.govresearchgate.net For 3-(3,4-Dimethoxyphenoxy)propan-1-ol, incubation with liver microsomes from various species in the presence of necessary cofactors like NADPH would lead to the formation of several theoretical metabolites. plos.org These metabolites are typically identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). plos.orgnih.gov

Based on the structure of this compound, the primary metabolites would likely result from common phase I metabolic reactions. These reactions include hydroxylation and O-demethylation of the dimethoxy-substituted phenyl ring, as well as oxidation of the primary alcohol on the propanol (B110389) side chain. The resulting metabolites could include various hydroxylated and demethylated derivatives, as well as the corresponding aldehyde and carboxylic acid.

Table 1: Theoretically-Derived Potential In Vitro Metabolites of this compound

Metabolite ID Proposed Metabolic Reaction Potential Metabolite Structure
M1O-demethylation3-(3-Hydroxy-4-methoxyphenoxy)propan-1-ol
M2O-demethylation3-(4-Hydroxy-3-methoxyphenoxy)propan-1-ol
M3Hydroxylation3-(3,4-Dimethoxy-5-hydroxyphenoxy)propan-1-ol
M4Oxidation3-(3,4-Dimethoxyphenoxy)propanal
M5Oxidation3-(3,4-Dimethoxyphenoxy)propanoic acid

Characterization of In Vitro Metabolic Pathways (e.g., Hydroxylation, Demethylation)

The primary in vitro metabolic pathways for this compound are anticipated to be hydroxylation and demethylation, which are common biotransformation routes for compounds containing methoxy (B1213986) groups on an aromatic ring. nih.govmdpi.com

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring. nih.gov For this compound, hydroxylation could occur at the available positions on the benzene (B151609) ring, leading to the formation of catechol or other hydroxylated derivatives. nih.gov

Demethylation: O-demethylation involves the removal of a methyl group from one or both of the methoxy substituents on the phenyl ring, converting them to hydroxyl groups. nih.gov This would result in the formation of mono- and di-hydroxy metabolites.

These metabolic pathways are crucial for increasing the polarity of the parent compound, which generally facilitates its eventual excretion from the body.

Enzyme Systems Involved in In Vitro Biotransformation (e.g., Liver Microsomes, Cytochrome P450s)

The biotransformation of this compound in vitro is primarily mediated by enzyme systems present in liver microsomes. nih.govmdpi.com Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes. researchgate.net

Liver Microsomes: These subcellular fractions are a standard tool in drug metabolism studies as they contain a wide array of phase I and phase II metabolic enzymes. nih.govmdpi.com

Cytochrome P450s (CYPs): The cytochrome P450 superfamily of enzymes is the most significant enzyme system involved in the phase I metabolism of a vast number of xenobiotics. mdpi.comnih.gov Specific CYP isozymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are responsible for catalyzing oxidative reactions like hydroxylation and demethylation. nih.govnih.gov It is highly probable that one or more of these CYP enzymes are responsible for the metabolism of this compound. nih.govnih.gov For example, studies with other compounds have shown that CYP3A4 is a major enzyme involved in the metabolism of a wide variety of substrates. plos.org

In Vitro Permeability Across Biological Barriers (e.g., Caco-2 Cell Monolayer, Blood-Brain Barrier Models)

Caco-2 Cell Monolayer: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of compounds. nih.govevotec.com When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. evotec.com The permeability of this compound across this monolayer would be assessed by measuring its transport from the apical (lumenal) to the basolateral (blood) side. nih.gov This provides an indication of its potential for oral absorption. evotec.com

Blood-Brain Barrier (BBB) Models: Assessing the permeability of a compound across the blood-brain barrier is crucial for drugs targeting the central nervous system. In vitro models of the BBB can include co-cultures of endothelial cells, pericytes, and astrocytes. nih.gov The ability of this compound to cross these in vitro BBB models would suggest its potential to enter the brain. nih.gov The permeability is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters. nih.gov

Table 2: Summary of In Vitro Permeability Assays

Assay Model System Purpose Key Parameters Measured
Intestinal PermeabilityCaco-2 cell monolayerPredict oral absorptionApparent permeability coefficient (Papp)
Blood-Brain Barrier PermeabilityIn vitro BBB co-culture modelsPredict central nervous system penetrationApparent permeability coefficient (Papp), Efflux ratio

Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 3-(3,4-Dimethoxyphenoxy)propan-1-ol and isolating it from reaction byproducts or complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for its separation from other substances based on its boiling point and interaction with the chromatographic column. The subsequent detection by mass spectrometry provides a unique fragmentation pattern, or "fingerprint," of the molecule, confirming its identity. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center reports a Kovats retention index of 1661 on a standard non-polar column for a related compound, 3-(3,4-Dimethoxyphenyl)-1-propanol, which provides a reference point for its elution behavior. nih.gov Commercial suppliers of 3-(3,4-Dimethoxyphenyl)propan-1-ol often use GC-MS to verify the purity of their products. synhet.com

GC-MS Profile Data for a Related Compound: 3-(3,4-Dimethoxyphenyl)-1-propanol

ParameterValueReference
Kovats Retention Index (Standard Non-polar column) 1661 nih.gov
NIST Number 238908 nih.gov

This table presents data for a structurally similar compound and is for illustrative purposes.

For compounds that are not sufficiently volatile for GC-MS or to enhance sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. While direct analysis of this compound by LC-MS is possible, derivatization can be employed to improve its chromatographic properties and ionization efficiency. This involves chemically modifying the molecule to make it more amenable to analysis. LC-MS/MS provides high selectivity and sensitivity, making it suitable for quantifying the compound in complex biological matrices. nih.gov For instance, a reverse-phase HPLC method can be used for the analysis of related compounds, and for mass spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase. sielc.com

The use of LC-MS/MS has been reported for the identification of various compounds in environmental and biological samples, highlighting its versatility. nih.gov Commercial entities also offer analysis of 3-(3,4-Dimethoxyphenyl)propan-1-ol by LC-MS. synhet.combldpharm.com

Since this compound possesses a chiral center, it can exist as two enantiomers, which are non-superimposable mirror images of each other. These enantiomers can have different biological activities. Chiral chromatography is a specialized technique used to separate these enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comsigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose, which are frequently used for the separation of a wide range of chiral compounds. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with chiral columns are powerful tools for determining the enantiomeric purity of chiral molecules. researchgate.net The choice of the chiral column and the mobile phase is critical for achieving successful separation. sigmaaldrich.comhplc.eu

Advanced Spectroscopic Characterization in Academic Research (e.g., NMR, IR, MS)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the different types of protons and their neighboring atoms. docbrown.info ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. docbrown.info For this compound, the IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group and peaks corresponding to the aromatic ring and ether linkages. nih.gov

Mass Spectrometry (MS): As mentioned in the context of GC-MS and LC-MS, mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. nih.gov This information is crucial for confirming the molecular weight and for structural elucidation based on the fragmentation pattern. High-resolution mass spectrometry can provide the exact molecular formula.

Spectroscopic Data for a Related Compound: 3-(3,4-Dimethoxyphenyl)-1-propanol

Spectroscopic TechniqueKey ObservationsReference
¹H NMR Signals corresponding to aromatic, methoxy (B1213986), and propanol (B110389) protons. nih.gov
¹³C NMR Resonances for all unique carbon atoms in the molecule. nih.gov
IR Spectroscopy Characteristic absorption for the hydroxyl group. nih.gov
Mass Spectrometry (GC-MS) Provides a specific fragmentation pattern for identification. nih.gov

This table presents data for a structurally similar compound and is for illustrative purposes.

Potential Applications and Future Research Directions

Role in Materials Science and Polymer Development

Direct studies on the integration of 3-(3,4-Dimethoxyphenoxy)propan-1-ol into polymer synthesis are limited. However, its bifunctional nature, possessing both a hydroxyl group and an aromatic ring, suggests its potential as a monomer or a modifying agent in polymer chemistry. The primary alcohol group can participate in condensation polymerizations to form polyesters or polyethers, while the aromatic ring can influence the thermal and mechanical properties of the resulting materials. Its structural similarity to lignin-derived monomers, which are increasingly investigated for the production of renewable polymers, further supports its potential in this field.

Utilization as a Chemical Building Block for Complex Molecules

As a functionalized phenol (B47542) ether, this compound can serve as a versatile synthon in organic chemistry. The primary alcohol is readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide array of subsequent chemical transformations, including the formation of esters, amides, and other functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities, which can be used to build more complex molecular architectures.

Exploration of Derivates for Therapeutic Exploration (excluding clinical trials)

The guaiacol core structure is a common motif in many biologically active compounds. While therapeutic derivatives of this compound have not been specifically reported, its structure is reminiscent of precursors used in the synthesis of β-adrenergic blockers (beta-blockers). Many beta-blockers contain an aryloxypropanolamine skeleton. By converting the primary alcohol of this compound to an epoxide and subsequently reacting it with an amine, it is conceivable that novel compounds with potential beta-blocking activity could be synthesized. Further research could focus on synthesizing a library of derivatives for in vitro screening against various biological targets.

Relevance in Lignin (B12514952) Chemistry and Biomass Valorization

The most significant area of relevance for this compound is in the field of lignin chemistry. Lignin is a complex polymer composed of phenylpropane units linked by various ether and carbon-carbon bonds, with the β-O-4 (aryl glycerol-β-aryl ether) linkage being the most abundant. The structure of this compound is analogous to a simplified version of the widely studied lignin model compound, guaiacylglycerol-β-guaiacyl ether (Gβ2), which features the β-O-4 linkage. mdpi.comresearchgate.net

Studying the cleavage of the ether bond in this compound under various catalytic conditions (e.g., hydrogenolysis, oxidation) can provide valuable insights into the depolymerization of lignin for the production of valuable aromatic chemicals. The pyrolysis of related lignin model compounds like Gβ2 has been investigated to understand the thermal decomposition of lignin, with guaiacol being a major product. ncsu.edu It is expected that the pyrolysis of this compound would also yield guaiacol and other phenolic compounds.

Table 1: Comparison of this compound and Guaiacylglycerol-β-guaiacyl ether (Gβ2)

FeatureThis compoundGuaiacylglycerol-β-guaiacyl ether (Gβ2)
Chemical Structure Contains a guaiacyl group linked to a propanol (B110389) side chain via an ether bond.Represents the β-O-4 linkage in lignin, with a glycerol side chain.
Complexity Simpler structure, lacking the α-hydroxyl and γ-hydroxyl groups of Gβ2.More complex, accurately modeling the key structural features of the β-O-4 linkage in lignin.
Utility Potential as a simplified model for studying the β-O-4 ether bond cleavage.Widely used as a standard model compound for lignin degradation studies. mdpi.comresearchgate.net

Biotechnological Production and Biotransformation Pathways

There is growing interest in using microorganisms and enzymes to convert renewable feedstocks into valuable chemicals. While the direct biotechnological synthesis of this compound has not been reported, related pathways exist. For instance, ferulic acid, a common compound in plant cell walls, can be biotransformed by various microorganisms into valuable aromatic compounds like vanillin and guaiacol. It is plausible that through metabolic engineering, microbial strains could be developed to convert lignin-derived intermediates into this compound. This would involve the enzymatic cleavage of lignin, followed by specific reduction and etherification steps.

Integration with Computational Approaches and Machine Learning for De Novo Design

Computational chemistry and machine learning are powerful tools for understanding molecular properties and designing new molecules. Quantum chemical calculations have been used to study the conformational preferences and bond dissociation energies of lignin model compounds, providing insights into their reactivity. ncsu.edu Molecular dynamics simulations of guaiacyl β-O-4 lignin model compounds have been performed to understand their conformational flexibility and hydrogen bonding patterns. nih.gov

Although specific computational studies on this compound are lacking, these computational methods could be applied to:

Predict its physicochemical properties.

Simulate its thermal decomposition pathways.

Model its interactions with enzyme active sites for designing biocatalytic production routes.

Utilize machine learning models trained on lignin-derived compounds to predict potential biological activities of its derivatives for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,4-Dimethoxyphenoxy)propan-1-OL, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis route involves bromination of the precursor alcohol (3-(3,4-dimethoxyphenyl)propan-1-ol) using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C for 4 hours, yielding 3-(3,4-dimethoxyphenyl)-1-bromopropane with 84% efficiency . Optimization includes controlling reaction temperature and stoichiometric ratios to minimize side products. For esterification, coupling with carboxylic acids using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at room temperature for 12 hours achieves 80% yield .

Q. How can NMR spectroscopy distinguish diastereomers of structurally related compounds, such as α-ethyl ether derivatives?

  • Methodological Answer : Diastereomers (e.g., erythro vs. threo forms) are differentiated using coupling constants (Jαβ) in ¹H-NMR. For example, erythro isomers exhibit lower J values (~3.7 Hz) compared to threo forms (~7.5 Hz) due to conformational differences. However, in α-ethyl ether derivatives of veratrylglycerol-β-syringyl ether, both diastereomers showed identical coupling constants (7.0 Hz), suggesting altered conformations from substituent effects . HPLC elution times and acid hydrolysis kinetics (e.g., molar ratios of hydrolysis products) further confirm stereochemical assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Classify as hazardous waste and process via authorized facilities to avoid environmental release .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact their reactivity in lignin model studies?

  • Methodological Answer : Stereochemistry influences acid hydrolysis rates and product distributions. For example, erythro-α-ethyl ether derivatives hydrolyze to threo-veratrylglycerol-β-syringyl ether (VS) with a molar ratio (z1) of 1.000, while threo derivatives yield erythro-VS (z2 = 0.841) . X-ray crystallography of synthetic intermediates (e.g., 2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-2-propenoic acid) provides structural validation for stereochemical assignments .

Q. What analytical strategies resolve contradictions in reported NMR data for structurally similar compounds?

  • Methodological Answer : Discrepancies in coupling constants or chemical shifts can arise from solvent effects, concentration, or impurities. To address this:

  • Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
  • Cross-Validation : Compare with X-ray-derived structures or computational models (e.g., DFT calculations) .
  • Kinetic Analysis : Monitor hydrolysis rates to correlate NMR signals with reaction progress .

Q. How can researchers optimize the synthesis of derivatives for pharmaceutical intermediates while minimizing byproducts?

  • Methodological Answer :

  • Stepwise Functionalization : Protect hydroxyl groups before introducing reactive moieties (e.g., amino or halogen groups) to avoid side reactions .
  • Catalytic Systems : Use DMAP or DCC for efficient esterification without racemization .
  • Purification Techniques : Employ column chromatography or preparative HPLC to isolate high-purity intermediates (>95%) .

Data-Driven Research Challenges

Q. How do computational models (e.g., molecular dynamics simulations) aid in predicting the stability of this compound derivatives?

  • Methodological Answer : Simulations assess conformational flexibility and thermodynamic stability. For example, energy minimization and solvation models predict aggregation tendencies or degradation pathways under varying pH/temperature conditions . Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) complements computational insights .

Q. What role does substituent positioning (e.g., methoxy groups) play in the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer : Methoxy groups at the 3,4-positions enhance electron-donating effects, stabilizing intermediates during bromination or esterification . UV-Vis spectroscopy reveals bathochromic shifts in methoxy-substituted derivatives due to extended conjugation . Adjusting substituent positions (e.g., 2,6-dimethoxy vs. 3,4-dimethoxy) alters steric hindrance and reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.